molecular formula C3H3KO3 B7896780 potassium;oxirane-2-carboxylate

potassium;oxirane-2-carboxylate

Cat. No.: B7896780
M. Wt: 126.15 g/mol
InChI Key: CMQCDPNYSJUSEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium oxirane-2-carboxylate, also known as oxiranecarboxylic acid potassium salt, is an organic compound with the molecular formula C3H3KO3. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is used as an intermediate in organic synthesis, particularly in reactions involving epoxides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium oxirane-2-carboxylate can be synthesized through the reaction of oxirane (ethylene oxide) with potassium carbonate. The reaction involves the formation of an intermediate, which then reacts with potassium carbonate to yield the final product .

Industrial Production Methods

In industrial settings, the production of potassium oxirane-2-carboxylate typically involves the use of large-scale reactors where ethylene oxide is reacted with potassium carbonate under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion and high yield .

Scientific Research Applications

Chemical Synthesis

Potassium oxirane-2-carboxylate is primarily used as a chiral building block in organic synthesis. It serves as an intermediate in the formation of complex organic molecules, particularly in the synthesis of heterocyclic compounds. The oxirane ring's reactivity enables it to undergo nucleophilic ring-opening and substitution reactions.

Table 1: Key Reactions Involving Potassium Oxirane-2-Carboxylate

Reaction TypeDescriptionProducts Formed
Nucleophilic SubstitutionRing-opening by nucleophiles (amines, thiols)Various substituted carboxylates
OxidationConversion to carboxylates or ketonesCarboxylic acids, ketones
ReductionConversion of carboxylate to alcoholsAlcohols or alkanes

Biological Applications

In biological research, potassium oxirane-2-carboxylate has been investigated for its potential role in biochemical pathways and enzyme interactions. Notably, it has been shown to inhibit glucose 6-phosphate dehydrogenase, an enzyme critical for cellular metabolism . This inhibition can have implications for metabolic disorders and cancer research.

Case Study: Enzyme Inhibition

A study demonstrated that potassium oxirane-2-carboxylate effectively inhibited glucose 6-phosphate dehydrogenase activity in vitro, suggesting potential applications in metabolic disease management.

Medicinal Chemistry

The compound is being explored for its therapeutic properties, particularly as a precursor for drug synthesis. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a candidate for developing targeted therapies.

Table 2: Potential Therapeutic Applications

Application AreaDescriptionPotential Benefits
Cancer TreatmentTargeting metabolic pathwaysReduced tumor growth
Metabolic DisordersModulating enzyme activityImproved metabolic control

Industrial Uses

In industry, potassium oxirane-2-carboxylate is utilized in the production of polymers and advanced materials. Its reactive oxirane ring allows for the incorporation into polymer matrices, enhancing material properties.

Case Study: Polymer Production

Research indicates that potassium oxirane-2-carboxylate can be copolymerized with other monomers to create materials with desirable mechanical and thermal properties . This application is particularly relevant in developing biodegradable plastics.

Table 3: Comparison with Similar Compounds

CompoundStructure CharacteristicsUnique Features
Potassium OxalateCarboxylate group without oxirane ringReactive oxirane ring
Potassium AcetateSimple carboxylateLacks chiral properties
Potassium LactateCarboxylate with hydroxyl groupNo oxirane reactivity

Mechanism of Action

The mechanism of action of potassium oxirane-2-carboxylate involves the nucleophilic attack on the oxirane ring by various nucleophiles, such as carboxylate anions, amines, and alcohols. This leads to the ring-opening and formation of new chemical bonds . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQCDPNYSJUSEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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